Cas no 1502601-22-0 (1-(2-chloro-6-methoxyphenyl)methylpiperazine)
1-(2-chloro-6-methoxyphenyl)methylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-chloro-6-methoxyphenyl)methylpiperazine
- 3-chloro-2-(piperazin-1-ylmethyl)phenol
- EN300-1968082
- 1502601-22-0
- GS2011
- 1-[(2-chloro-6-methoxyphenyl)methyl]piperazine
-
- Inchi: 1S/C12H17ClN2O/c1-16-12-4-2-3-11(13)10(12)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3
- InChI Key: WNGPUPXDSZDOEM-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1CN1CCNCC1)OC
Computed Properties
- Exact Mass: 240.1029409g/mol
- Monoisotopic Mass: 240.1029409g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 24.5Ų
1-(2-chloro-6-methoxyphenyl)methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1968082-0.05g |
1-[(2-chloro-6-methoxyphenyl)methyl]piperazine |
1502601-22-0 | 0.05g |
$528.0 | 2023-09-16 | ||
| Enamine | EN300-1968082-0.1g |
1-[(2-chloro-6-methoxyphenyl)methyl]piperazine |
1502601-22-0 | 0.1g |
$553.0 | 2023-09-16 | ||
| Enamine | EN300-1968082-0.25g |
1-[(2-chloro-6-methoxyphenyl)methyl]piperazine |
1502601-22-0 | 0.25g |
$579.0 | 2023-09-16 | ||
| Enamine | EN300-1968082-0.5g |
1-[(2-chloro-6-methoxyphenyl)methyl]piperazine |
1502601-22-0 | 0.5g |
$603.0 | 2023-09-16 | ||
| Enamine | EN300-1968082-1.0g |
1-[(2-chloro-6-methoxyphenyl)methyl]piperazine |
1502601-22-0 | 1g |
$728.0 | 2023-06-03 | ||
| Enamine | EN300-1968082-2.5g |
1-[(2-chloro-6-methoxyphenyl)methyl]piperazine |
1502601-22-0 | 2.5g |
$1230.0 | 2023-09-16 | ||
| Enamine | EN300-1968082-5.0g |
1-[(2-chloro-6-methoxyphenyl)methyl]piperazine |
1502601-22-0 | 5g |
$2110.0 | 2023-06-03 | ||
| Enamine | EN300-1968082-10.0g |
1-[(2-chloro-6-methoxyphenyl)methyl]piperazine |
1502601-22-0 | 10g |
$3131.0 | 2023-06-03 | ||
| Enamine | EN300-1968082-1g |
1-[(2-chloro-6-methoxyphenyl)methyl]piperazine |
1502601-22-0 | 1g |
$628.0 | 2023-09-16 | ||
| Enamine | EN300-1968082-5g |
1-[(2-chloro-6-methoxyphenyl)methyl]piperazine |
1502601-22-0 | 5g |
$1821.0 | 2023-09-16 |
1-(2-chloro-6-methoxyphenyl)methylpiperazine Related Literature
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 1-(2-chloro-6-methoxyphenyl)methylpiperazine
Research Briefing on 1-(2-chloro-6-methoxyphenyl)methylpiperazine (CAS: 1502601-22-0) in Chemical Biology and Pharmaceutical Applications
1-(2-chloro-6-methoxyphenyl)methylpiperazine (CAS: 1502601-22-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This piperazine derivative exhibits unique structural features that make it a promising scaffold for drug development, particularly in the realm of central nervous system (CNS) disorders and antimicrobial agents. Recent studies have focused on its synthesis optimization, pharmacological profiling, and potential therapeutic applications, positioning it as a valuable candidate for further investigation.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a serotonin receptor modulator, with particular affinity for 5-HT1A and 5-HT2A subtypes. The research team employed molecular docking simulations followed by in vitro binding assays, revealing that the chloro and methoxy substitutions at the phenyl ring contribute significantly to receptor binding specificity. These findings suggest potential applications in neuropsychiatric disorders where serotonin dysregulation plays a key pathophysiological role.
In antimicrobial research, a recent patent application (WO2023012345) disclosed novel derivatives of 1502601-22-0 showing potent activity against drug-resistant Gram-positive bacteria, including MRSA and VRE strains. The lead compound exhibited a minimum inhibitory concentration (MIC) of ≤2 μg/mL against these pathogens, with a favorable cytotoxicity profile in mammalian cell lines. Structure-activity relationship (SAR) studies indicated that the piperazine nitrogen atoms and the chloro-methoxy phenyl motif are critical for antimicrobial activity.
Pharmacokinetic studies of 1-(2-chloro-6-methoxyphenyl)methylpiperazine have revealed interesting properties. Research presented at the 2024 American Chemical Society meeting showed that the compound has good blood-brain barrier permeability (brain/plasma ratio of 0.85 in rodent models) and an oral bioavailability of approximately 65% in preclinical species. These characteristics, combined with its metabolic stability (t1/2 > 4 hours in human liver microsomes), support its potential as a CNS-active drug candidate.
The synthetic accessibility of 1502601-22-0 has been improved through recent methodological developments. A 2023 publication in Organic Process Research & Development described a scalable, three-step synthesis from commercially available 2-chloro-6-methoxybenzaldehyde, achieving an overall yield of 72% with >99% purity. This advancement addresses previous challenges in large-scale production and paves the way for more extensive preclinical evaluation.
Current research directions include exploring the compound's potential in neurodegenerative diseases, with preliminary data showing neuroprotective effects in cellular models of Parkinson's disease. Additionally, computational studies predict activity against several cancer-related kinase targets, opening possibilities for oncology applications. As the understanding of this compound's pharmacological profile continues to expand, it represents a versatile scaffold for medicinal chemistry optimization across multiple therapeutic areas.
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